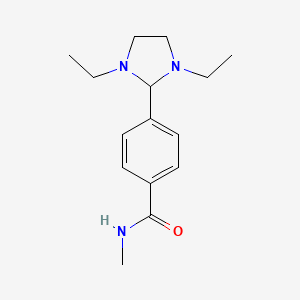

4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide

Description

Structure

3D Structure

Properties

CAS No. |

116368-57-1 |

|---|---|

Molecular Formula |

C15H23N3O |

Molecular Weight |

261.36 g/mol |

IUPAC Name |

4-(1,3-diethylimidazolidin-2-yl)-N-methylbenzamide |

InChI |

InChI=1S/C15H23N3O/c1-4-17-10-11-18(5-2)15(17)13-8-6-12(7-9-13)14(19)16-3/h6-9,15H,4-5,10-11H2,1-3H3,(H,16,19) |

InChI Key |

QOAJEVPXNLHJFT-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(C1C2=CC=C(C=C2)C(=O)NC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide typically involves the reaction of N-methylbenzamide with 1,3-diethylimidazolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or imidazolidine ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Medicinal Chemistry

The presence of the diethylimidazolidinyl group in 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide suggests significant potential in the development of pharmaceuticals targeting specific biological pathways. The compound's structure allows for interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that compounds with structural similarities to this compound may exhibit anticancer properties. For instance, derivatives containing imidazolidine rings have shown cytotoxic activity against human cancer cell lines such as HCT-116 and MCF-7 . The design of new molecular hybrids incorporating this compound could lead to enhanced therapeutic efficacy against tumors.

Protein Kinase Inhibition

Research has also focused on the potential of this compound as a protein kinase inhibitor. Compounds that mimic the structure of ATP or other natural substrates can interfere with kinase activity, which is crucial in cancer progression and other diseases .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various chemical methods, allowing for structural modifications that may enhance its biological activity. The ability to modify the N-methyl group or the imidazolidine ring could lead to derivatives with improved pharmacological profiles.

| Modification | Potential Outcome |

|---|---|

| Altering N-substituents | Changes in solubility and bioavailability |

| Introducing halogens | Enhanced potency against specific targets |

| Varying chain lengths | Impact on pharmacokinetics and dynamics |

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Cytotoxicity Studies

A study demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, indicating that modifications to the core structure could yield potent anticancer agents . The quantitative structure–activity relationship (QSAR) models developed from these studies provide insights into how structural changes influence biological activity.

In Silico Modeling

In silico approaches have been employed to predict the binding affinities of this compound derivatives to target proteins. These computational models help identify promising candidates for further experimental validation .

Mechanism of Action

The mechanism of action of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The imidazolidine ring and benzamide moiety play crucial roles in its binding affinity and specificity. Further research is needed to elucidate the detailed molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its 1,3-diethylimidazolidine substituent, which differentiates it from other benzamide derivatives. Below is a comparative analysis with structurally related compounds:

Physicochemical and Pharmacokinetic Properties

- Crystalline Stability : Analogous dibromo-N-methylbenzamide derivatives demonstrate the importance of crystalline forms (e.g., modification A in ) for stability and manufacturability. The target compound’s amorphous or crystalline state would require similar evaluation.

- Metabolic Resistance : Fluorinated or chlorinated analogs (e.g., ) resist oxidative metabolism, whereas the diethylimidazolidine group may undergo N-dealkylation, necessitating prodrug strategies.

Biological Activity

4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of benzamide derivatives characterized by the presence of an imidazolidine moiety. Its chemical structure is pivotal in determining its biological activity. The molecular formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Recent studies suggest that this compound may act as a modulator of various signaling pathways, particularly those involving receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).

Key Mechanisms:

- Inhibition of Receptor Tyrosine Kinases : The compound has been shown to inhibit the activity of several RTKs, which are critical in cancer cell proliferation and survival.

- Allosteric Modulation : It may function as a negative allosteric modulator for certain GPCRs, influencing downstream signaling cascades.

Biological Activity Data

The following table summarizes the biological activities reported for this compound based on various studies:

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against various cancer cell lines. The compound demonstrated significant inhibitory effects on cell proliferation in MCF-7 and A549 cells, with IC50 values indicating potent activity against these lines. The mechanism was linked to the inhibition of EGFR and HER-2 pathways.

Case Study 2: Neurological Effects

In another investigation, the compound was tested for its effects on locomotion in mice models. It was found to antagonize methamphetamine-induced hyperactivity, suggesting potential applications in treating substance abuse disorders or related neurological conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of benzamide derivatives typically involves coupling reactions between acyl chlorides and amines. For example, Suzuki-Miyaura cross-coupling (using palladium catalysts) is effective for introducing aryl groups. A general protocol includes refluxing 4-bromo-N-methylbenzamide with a boronic acid derivative (e.g., diethylimidazolidine-substituted boronic acid) in ethanol or THF, using a base like Cs₂CO₃ and a Pd(PPh₃)₄ catalyst . Optimization involves adjusting reaction time (4–8 hours), temperature (80–100°C), and stoichiometry (1:1.2 molar ratio of substrate to boronic acid). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) ensures high yields (>70%) .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

- ¹H NMR : Confirm methyl groups (δ 2.8–3.2 ppm for N-methyl; δ 1.2–1.5 ppm for diethyl substituents) and aromatic protons (δ 7.2–7.8 ppm) .

- ¹³C NMR : Identify carbonyl carbons (δ 165–170 ppm) and quaternary carbons in the imidazolidine ring (δ 50–60 ppm) .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 332.4 for C₁₆H₂₁N₃O) .

Q. How can initial biological activity screening be designed for this compound?

- Methodological Answer : Prioritize in vitro assays targeting receptors with structural homology to known benzamide-binding proteins (e.g., metabotropic glutamate receptors, mGluR1):

- Radioligand Binding Assays : Use ³H-labeled antagonists (e.g., JNJ16259685) to measure competitive displacement (IC₅₀ values) .

- Functional Assays : Monitor intracellular Ca²⁺ flux in HEK293 cells expressing mGluR1 .

- Selectivity Profiling : Test against related GPCRs (e.g., mGluR5, dopamine receptors) to rule off-target effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported receptor binding affinities for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions. Standardize protocols:

- Receptor Preparation : Use identical cell lines (e.g., CHO-K1 vs. HEK293) and membrane isolation methods .

- Ligand Purity : Ensure ≥99% purity via recrystallization or preparative HPLC .

- Data Normalization : Include positive controls (e.g., FITM for mGluR1) and validate with saturation binding curves (Kd calculations) .

- Advanced computational docking (AutoDock Vina) can model binding poses, identifying key interactions (e.g., hydrogen bonds with Thr815 in mGluR1) .

Q. How can this compound be optimized for use as a PET ligand in neuroimaging?

- Methodological Answer : Radiolabeling strategies include:

- ¹⁸F-Labeling : Replace a hydrogen atom with ¹⁸F via nucleophilic aromatic substitution (e.g., using K¹⁸F/K222 in DMSO at 120°C) .

- In Vivo Validation : Perform biodistribution studies in rodents, blocking mGluR1 with JNJ16259685 to confirm specific binding .

- Metabolite Analysis : Use LC-MS to identify radioactive metabolites in plasma and brain homogenates .

Q. What methodologies assess the metabolic stability and pharmacokinetics of this compound?

- Methodological Answer :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and NADPH, measuring parent compound depletion over time (t₁/₂ calculation) .

- Plasma Protein Binding : Use equilibrium dialysis to determine free fraction (%) .

- Pharmacokinetic Profiling : Administer intravenously/orally to rodents, collect plasma samples at intervals, and quantify via LC-MS/MS. Key parameters: Cmax, AUC, clearance .

Q. How can computational modeling guide structural modifications to improve target selectivity?

- Methodological Answer :

- Molecular Dynamics Simulations : Simulate ligand-receptor interactions (e.g., mGluR1 vs. mGluR5) using GROMACS. Identify residues critical for selectivity (e.g., Leu757 in mGluR1) .

- QSAR Studies : Build regression models linking substituent properties (e.g., Hammett σ values) to bioactivity. For example, electron-withdrawing groups on the benzamide ring enhance mGluR1 affinity .

- ADMET Prediction : Use SwissADME to optimize logP (2–3.5) and polar surface area (<90 Ų) for improved bioavailability .

Data Contradiction and Validation

Q. How to address inconsistencies in cytotoxicity data across cell lines?

- Methodological Answer :

- Standardized Cell Culture : Use identical passage numbers, media, and incubation conditions (e.g., 37°C, 5% CO₂) .

- Dose-Response Curves : Test 8–10 concentrations (1 nM–100 μM) in triplicate. Calculate IC₅₀ using GraphPad Prism .

- Mechanistic Studies : Perform apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) to confirm cytotoxic mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.